molecular formula C17H19BrN2OS B4832661 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine

Katalognummer B4832661
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: UFXMTJOUIZYSHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine, also known as BCTP, is a compound that has shown potential as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in various physiological and pathological processes, including pain, anxiety, addiction, and neurodegeneration. Therefore, the development of mGluR1 antagonists like BCTP could have significant implications for the treatment of these conditions.

Wirkmechanismus

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine binds to the extracellular domain of mGluR1 and prevents its activation by glutamate, the endogenous ligand. This blockade of mGluR1-mediated signaling can lead to various downstream effects, including the inhibition of neuronal excitability, the modulation of synaptic plasticity, and the reduction of neuroinflammation. These effects could underlie the therapeutic potential of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for various conditions.
Biochemical and Physiological Effects:
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce pain behaviors in models of inflammatory and neuropathic pain. 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can also reduce anxiety-like behaviors in models of anxiety and depression. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce drug-seeking behaviors in models of addiction. These effects are likely mediated by the inhibition of mGluR1-mediated signaling in relevant brain regions.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has several advantages as a tool compound for studying mGluR1 function. First, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other receptors, allowing for specific manipulation of mGluR1 signaling. Second, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has good pharmacokinetic properties, allowing for systemic administration in animal models. Third, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively characterized in vitro and in vivo, providing a solid foundation for its use in research. However, there are also some limitations to using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has relatively low potency compared to other mGluR1 antagonists, which could limit its effectiveness in certain experiments. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has not been tested in human clinical trials, so its safety and efficacy in humans are unknown.

Zukünftige Richtungen

There are several future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine on mGluR1-mediated signaling. Second, studies are needed to test the efficacy of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine in human clinical trials for various conditions, including pain, anxiety, addiction, and neurodegeneration. Third, studies are needed to develop more potent and selective mGluR1 antagonists based on the structure of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. Fourth, studies are needed to investigate the potential of combining mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine with other drugs or therapies for enhanced therapeutic effects. Fifth, studies are needed to investigate the potential of mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for the treatment of other conditions, such as epilepsy, schizophrenia, and Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively studied in vitro and in vivo for its potential as an mGluR1 antagonist. In vitro studies have shown that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other mGluR subtypes and other receptors. In vivo studies have demonstrated that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can effectively block mGluR1-mediated responses in various animal models, including pain, anxiety, and addiction. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has shown neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Eigenschaften

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-2-15-14(18)12-16(22-15)17(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXMTJOUIZYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
Reactant of Route 4
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
Reactant of Route 5
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
Reactant of Route 6
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.